
diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
The compound diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate features a hybrid structure combining a 1,3-dithiole ring, a quinoline backbone, and ester functionalities. Key structural elements include:
- 1,3-Dithiole ring: A five-membered heterocycle with two sulfur atoms, functionalized with diethyl ester groups at positions 4 and 3.
- Quinoline moiety: A bicyclic system substituted with a thioxo group (C=S), dimethyl groups at C2, and a 1-propyl chain at N1.
- Electronic properties: The conjugated system between the quinoline and dithiole rings likely enables charge delocalization, which may influence reactivity and photophysical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via a thiolation reaction, where a suitable thiol reagent is used.
Formation of the Dithiole Ring: The dithiole ring can be formed through a cyclization reaction involving dithiocarboxylate esters.
Final Coupling: The final step involves coupling the quinoline and dithiole moieties under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the thioxo group, potentially yielding dihydroquinoline derivatives or thiol groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or dithiole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoline derivatives, thiol groups
Substitution: Various substituted quinoline and dithiole derivatives
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s quinoline core makes it a candidate for drug development, particularly in the treatment of diseases such as malaria or cancer.
Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.
Industry
Dyes and Pigments: The compound’s structure may allow it to be used in the synthesis of dyes and pigments with specific color properties.
Polymer Additives: It can be used as an additive in polymers to enhance their properties, such as stability or conductivity.
Mechanism of Action
The mechanism by which diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate exerts its effects depends on its application:
Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic processes.
Drug Action: In medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
(a) Dimethyl 2-(1-(2-Fluorobenzoyl)-2,2-Dimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate
- Key differences :
- Substituent at N1: 2-Fluorobenzoyl vs. 1-propyl.
- Ester groups: Methyl vs. ethyl.
- Impact :
(b) Dimethyl 2-(2,2-Dimethyl-3-Thioxo-2,3-Dihydroquinolin-4(1H)-Ylidene)-3-Phenyl-2,3-Dihydro-1,3-Thiazole-4,5-Dicarboxylate
- Key differences :
- Heterocycle: 1,3-Thiazole (one sulfur, one nitrogen) vs. 1,3-dithiole (two sulfurs).
- Additional phenyl group on the thiazole ring.
- Impact :
Table 1: Structural and Physicochemical Comparison
Analogues with Substituent Variations on the Quinoline Ring
(a) Dimethyl 2-(2,2,6,7-Tetramethyl-3-Thioxo-1-(Trifluoroacetyl)-2,3-Dihydroquinolin-4(1H)-Ylidene)-1,3-Dithiole-4,5-Dicarboxylate
- Key differences: Additional methyl groups at C6 and C7 on the quinoline. Trifluoroacetyl group at N1.
- Impact :
(b) Dimethyl 2-(1-[(1,3-Dioxo-1H-Benzo[de]Isoquinolin-2(3H)-Yl)Acetyl]-6-Ethoxy-...-Dithiole-4,5-Dicarboxylate
- Key differences: N1 substituted with a benzodeisoquinolinylacetyl group. Ethoxy group at C4.
- Impact: Extended conjugation from the fused aromatic system may enhance absorption in UV/Vis spectra. Potential for π-π stacking in solid-state applications .
Biological Activity
Diethyl 2-(2,2-dimethyl-1-propyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H23NO4S3, with a molecular weight of approximately 449.6 g/mol. Its structure includes a dithiole ring, which is known for its pharmacological properties due to the presence of sulfur atoms that can interact with biological systems.
Property | Value |
---|---|
Molecular Formula | C21H23NO4S3 |
Molecular Weight | 449.6 g/mol |
InChI Key | SYYWPNCFTAGNOA-UHFFFAOYSA-N |
Exact Mass | 449.078922 g/mol |
Anticancer Properties
Research indicates that compounds containing dithiolethione structures exhibit anticancer activity. A study highlighted that dithiolethiones can induce apoptosis in cancer cells through the activation of mitochondrial pathways and the inhibition of cell proliferation. The compound's ability to modulate various signaling pathways contributes to its potential as an anticancer agent .
Antioxidant Activity
Dithiolethiones are recognized for their antioxidative properties , which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO). The inhibition of inducible nitric oxide synthase (iNOS) has been linked to these anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
The biological activities of this compound are primarily attributed to:
- Interaction with Cellular Targets : The compound may interact with various cellular targets involved in signaling pathways that regulate cell growth and apoptosis.
- Modulation of Enzymatic Activity : It has been shown to inhibit certain enzymes related to inflammation and cancer progression.
- Induction of Oxidative Stress : By modulating redox status within cells, it can promote apoptosis in cancer cells while protecting normal cells from oxidative damage.
Case Studies
- In Vitro Studies : A series of in vitro experiments demonstrated that derivatives of dithiolethiones exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
- Animal Models : In vivo studies have indicated that compounds similar to this compound can reduce tumor size in animal models when administered at specific dosages .
Q & A
Q. Basic: What synthetic methodologies are recommended for producing this compound with high purity?
Methodological Answer:
The compound can be synthesized via a condensation reaction between a dihydroquinoline precursor and a 1,3-dithiole derivative. A typical procedure involves refluxing stoichiometric equivalents of reactants in ethanol for 2–4 hours, followed by filtration and recrystallization from a DMF–EtOH (1:1) mixture to achieve >90% purity . Key parameters include:
- Temperature control : Maintain reflux at 78°C to avoid side reactions.
- Solvent selection : Ethanol balances reactivity and solubility, while DMF enhances recrystallization efficiency.
- Yield optimization : Use excess diethyl oxalate (1.2 equivalents) to drive the reaction to completion.
Q. Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal packing effects. To address this:
Dynamic NMR (DNMR) : Probe temperature-dependent chemical shifts to identify rotamers or tautomers in solution .
X-ray refinement with SHELXL : Use high-resolution crystallographic data (≤1.0 Å) and anisotropic displacement parameters to refine the structure, ensuring accurate bond-length and angle measurements .
DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to validate the dominant conformation in solution .
Q. Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
A multi-technique approach is essential:
- 1H/13C NMR : Assign resonances using 2D experiments (COSY, HSQC, HMBC) to verify the quinolinylidene and dithiole moieties .
- IR spectroscopy : Confirm the presence of thioxo (C=S) and ester (C=O) groups via peaks at 1250–1150 cm⁻¹ and 1720–1700 cm⁻¹, respectively .
- HRMS (ESI) : Validate the molecular ion ([M+H]⁺) with <2 ppm mass error to rule out impurities .
Q. Advanced: How can computational modeling predict the compound’s electronic properties for materials science applications?
Methodological Answer:
Density Functional Theory (DFT) simulations can elucidate electronic behavior:
HOMO-LUMO analysis : Calculate energy gaps (ΔE) to assess charge-transfer potential. For example, a ΔE < 3.0 eV suggests suitability as an organic semiconductor .
Electrostatic potential maps : Identify electron-rich regions (e.g., sulfur atoms) for predicting supramolecular interactions .
TD-DFT : Simulate UV-Vis spectra to correlate absorption bands with π→π* transitions in the quinolinylidene core .
Q. Basic: What protocols are recommended for evaluating the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
Use standardized microbiological assays:
- Microbroth dilution : Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth. Inoculate with bacterial strains (e.g., S. aureus ATCC 29213) at 5 × 10⁵ CFU/mL. Incubate at 35°C for 18–20 hours; determine MICs as the lowest concentration inhibiting visible growth .
- Control compounds : Include amikacin (bacteria) and fluconazole (fungi) to benchmark activity .
Q. Advanced: What strategies mitigate synthetic byproducts during the formation of the thioxo-dihydroquinoline core?
Methodological Answer:
Byproducts often stem from incomplete cyclization or oxidation. Mitigation strategies include:
- Additive use : Introduce p-toluenesulfonic acid (p-TSA, 5 mol%) to catalyze cyclization and suppress dimerization .
- Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of the thioxo group to sulfone .
- HPLC monitoring : Track reaction progress with a C18 column (MeCN/H₂O gradient) to isolate intermediates .
Q. Basic: How should crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent screening : Test mixed solvents (e.g., CHCl₃/hexane) to obtain single crystals. For this compound, DMF/EtOH (1:1) yields plates suitable for diffraction .
- Slow evaporation : Reduce solvent evaporation rate to 0.1 mL/day at 4°C for improved crystal growth .
- Cryoprotection : Use glycerol (20% v/v) to prevent crystal degradation during data collection at 100 K .
Q. Advanced: How can structure-activity relationships (SARs) guide the design of analogs with enhanced enzyme inhibition?
Methodological Answer:
- Pharmacophore mapping : Identify critical groups (e.g., thioxo moiety for H-bonding with enzyme active sites) using docking simulations (AutoDock Vina) .
- Substituent effects : Replace the propyl group with bulkier tert-butyl to enhance hydrophobic interactions, as seen in pyrazolo[3,4-d]pyrimidine derivatives .
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) to correlate steric/electronic modifications with potency .
Q. Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .
- Waste disposal : Neutralize residual compound with 10% NaOH before aqueous disposal to hydrolyze ester groups .
- Storage : Keep in amber vials at –20°C under argon to prevent photodegradation and moisture absorption .
Q. Advanced: How can spectroscopic data resolve tautomeric equilibria in the dihydroquinoline moiety?
Methodological Answer:
- VT-NMR : Conduct variable-temperature 1H NMR (25–80°C) in DMSO-d₆. Sharpening of split peaks at higher temperatures indicates rapid interconversion between keto and enol tautomers .
- 13C CP/MAS NMR : Compare solid-state carbonyl chemical shifts with solution data to identify the dominant tautomer in the crystal lattice .
- UV-Vis kinetics : Monitor absorbance changes at 350–400 nm (π→π* transitions) to quantify tautomerization rates .
Properties
Molecular Formula |
C23H27NO4S3 |
---|---|
Molecular Weight |
477.7 g/mol |
IUPAC Name |
diethyl 2-(2,2-dimethyl-1-propyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C23H27NO4S3/c1-6-13-24-15-12-10-9-11-14(15)16(19(29)23(24,4)5)22-30-17(20(25)27-7-2)18(31-22)21(26)28-8-3/h9-12H,6-8,13H2,1-5H3 |
InChI Key |
KCUACFMIWQXYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3SC(=C(S3)C(=O)OCC)C(=O)OCC)C(=S)C1(C)C |
Origin of Product |
United States |
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